molecular formula C10H12F7NO B14158874 N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide CAS No. 56663-38-8

N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B14158874
CAS No.: 56663-38-8
M. Wt: 295.20 g/mol
InChI Key: MWKPDUBQHYIABV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide: is a fluorinated amide compound characterized by the presence of a cyclohexyl group and multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and significant electron-withdrawing effects due to the fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of cyclohexylamine with a fluorinated acid chloride, such as 2,2,3,3,4,4,4-heptafluorobutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

Cyclohexylamine+2,2,3,3,4,4,4-heptafluorobutanoyl chlorideThis compound+HCl\text{Cyclohexylamine} + \text{2,2,3,3,4,4,4-heptafluorobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclohexylamine+2,2,3,3,4,4,4-heptafluorobutanoyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the carbonyl carbon more susceptible to nucleophilic attack.

    Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms may make it more resistant to oxidation compared to non-fluorinated analogs.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Formation of substituted amides or esters.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry: N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of materials with high thermal stability and resistance to chemical degradation.

Biology and Medicine: The compound’s fluorinated nature may enhance its bioavailability and metabolic stability, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals that require high stability and resistance to metabolic breakdown.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its high thermal stability and resistance to chemical attack make it suitable for use in harsh environments.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is largely influenced by its electron-withdrawing fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The cyclohexyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • N-cyclohexyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
  • N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutylamine

Comparison: N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to its specific combination of a cyclohexyl group and seven fluorine atoms. This combination imparts distinct properties such as high thermal stability and significant electron-withdrawing effects. Compared to similar compounds, it may exhibit different reactivity patterns and stability profiles, making it suitable for specific applications where these properties are advantageous.

Properties

CAS No.

56663-38-8

Molecular Formula

C10H12F7NO

Molecular Weight

295.20 g/mol

IUPAC Name

N-cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide

InChI

InChI=1S/C10H12F7NO/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h6H,1-5H2,(H,18,19)

InChI Key

MWKPDUBQHYIABV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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